
BF-168
Übersicht
Beschreibung
BF-168 is a styrylbenzoxazole derivative known for its potent ability to selectively recognize senile plaques and neurofibrillary tangles in the brain, which are hallmarks of Alzheimer’s disease . It is a candidate probe for positron emission tomography (PET) imaging and has shown high affinity for amyloid-beta plaques, specifically binding to Aβ1-42 with a dissociation constant (K_i) of 6.4 nanomolar .
Vorbereitungsmethoden
BF-168 is synthesized through a series of organic reactions involving styrylbenzoxazole as the core structure. The synthetic route typically involves the following steps:
Formation of the styrylbenzoxazole core: This involves the condensation of benzoxazole with a styryl group under acidic or basic conditions.
Functionalization: Introduction of functional groups such as fluorine and methoxy groups to enhance binding affinity and selectivity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity (99.39%).
Analyse Chemischer Reaktionen
BF-168 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise seine Bindungseigenschaften verändert.
Substitution: Halogenierung oder andere Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die sein chemisches Verhalten und seine Bindungsaffinität beeinflussen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom oder Chlor . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
BF-168 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Sonde in chemischen Studien verwendet, um die Bindungseigenschaften und Wechselwirkungen mit Amyloid-Beta-Plaques zu verstehen.
Biologie: Wird in der biologischen Forschung eingesetzt, um die Verteilung und Anhäufung von Amyloid-Beta-Plaques in Alzheimer-Krankheitsmodellen zu untersuchen.
Medizin: Wird in der medizinischen Forschung zur Entwicklung von Diagnosewerkzeugen für die Alzheimer-Krankheit durch PET-Bildgebung eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an Amyloid-Beta-Plaques im Gehirn bindet. Das molekulare Ziel ist das Amyloid-Beta-Peptid, insbesondere die Form Aβ1-42. Die Bindung erfolgt durch Wechselwirkungen zwischen dem Styrylbenzoxazol-Kern und der Beta-Faltblattstruktur der Amyloid-Beta-Plaques. Diese selektive Bindung ermöglicht die Visualisierung von Plaques mit Hilfe der PET-Bildgebung, was die Diagnose und das Studium der Alzheimer-Krankheit unterstützt .
Wirkmechanismus
BF-168 exerts its effects by selectively binding to amyloid-beta plaques in the brain. The molecular target is the amyloid-beta peptide, specifically the Aβ1-42 form. The binding occurs through interactions between the styrylbenzoxazole core and the beta-sheet structure of the amyloid-beta plaques. This selective binding allows for the visualization of plaques using PET imaging, aiding in the diagnosis and study of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
BF-168 ist in seiner hohen Affinität und Selektivität für Amyloid-Beta-Plaques im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:
BF-170: Bindet selektiv an Neurofibrillenbündel, anstatt an Amyloid-Beta-Plaques.
BF-187: Dual-Target-Sonde, die sowohl an senile Plaques als auch an Neurofibrillenbündel bindet.
BF-188: Dual-Target-Sonde, die senile Plaques und Neurofibrillenbündel in verschiedenen Farben färbt.
This compound zeichnet sich durch seine spezifische Erkennung von Amyloid-Beta-Plaques aus, was es zu einem wertvollen Werkzeug für die Alzheimer-Forschung und -diagnose macht.
Eigenschaften
IUPAC Name |
4-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-20-14-5-2-13(3-6-14)4-9-18-21-16-8-7-15(22-11-10-19)12-17(16)23-18/h2-9,12,20H,10-11H2,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPWUDGNYOGQR-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634911-47-0 | |
| Record name | 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634911470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


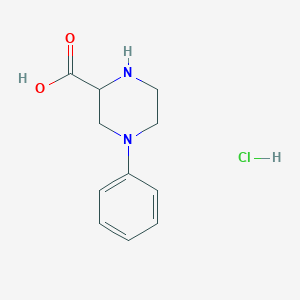
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)

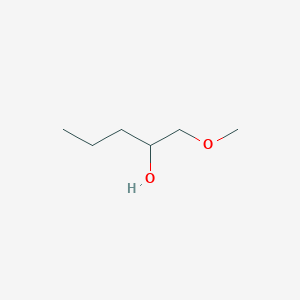



![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)
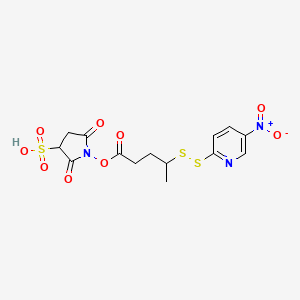

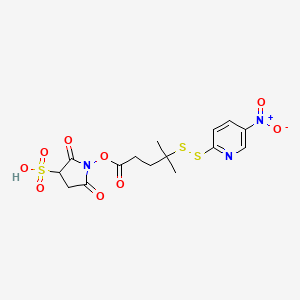
![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)
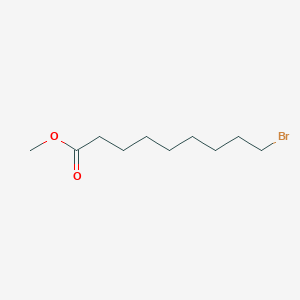
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
